Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry
Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry
An In-Depth Technical Guide to 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
In the landscape of quantitative analysis, particularly within pharmaceutical research and environmental testing, the demand for precision and accuracy is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that enable researchers to achieve this level of certainty. Hydrogen isotope labeling, specifically with deuterium (²H or D), allows for the creation of internal standards that are chemically identical to the analyte of interest but are mass-shifted, making them easily distinguishable by mass spectrometry (MS).[1] This modification has minimal impact on the compound's chemical structure or physical properties, ensuring it behaves similarly to the unlabeled analyte during sample preparation, chromatography, and ionization.[1]
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a prime example of such a standard. It is the deuterated analogue of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone, a derivative formed by the reaction of 3-fluorobenzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). DNPH derivatives are classically used for the detection and quantification of aldehydes and ketones. The incorporation of three deuterium atoms onto the dinitrophenyl ring provides a distinct mass signature, making it an ideal internal standard for sensitive and accurate quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core applications, and essential safety information.
Core Physicochemical Properties
The fundamental characteristics of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 are summarized below. These properties are critical for its application as an analytical standard, influencing its solubility, stability, and spectrometric behavior.
| Property | Value | Source(s) |
| Chemical Name | 2,3,5-trideuterio-N-[(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline | [4][5] |
| Synonyms | 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3, 3-Fluorobenzaldehyde-DNPH-d3 | [4][6] |
| CAS Number | 2734701-43-8 | [4][5][6] |
| Molecular Formula | C₁₃D₃H₆FN₄O₄ | [5][7] |
| Molecular Weight | 307.25 g/mol | [2][7][8] |
| Isotopic Purity | Typically ≥99 atom % D | [5] |
| Unlabeled CAS Number | 346-61-2 | [4][5] |
| SMILES | [2H]c1c([2H])c(c([2H])c(c1NN=Cc2cccc(F)c2)[O-])[O-] | [4] |
| Storage Temperature | 2-8°C Refrigerator | [7] |
Synthesis and Characterization: A Validated Protocol
The synthesis of dinitrophenylhydrazones is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and 2,4-dinitrophenylhydrazine.[9] The following protocol details the synthesis of the deuterated title compound, emphasizing the rationale behind each step.
Experimental Protocol: Synthesis
Objective: To synthesize 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 via a condensation reaction.
Materials:
-
3-Fluorobenzaldehyde (CAS 456-48-4)[10]
-
2,4-Dinitrophenylhydrazine-d3 (deuterated on the aromatic ring)
-
Ethanol (or Methanol)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve approximately 0.2 g of 2,4-dinitrophenylhydrazine-d3 in 10 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Rationale: Ethanol is a common solvent that effectively dissolves both the hydrazine and aldehyde reactants, providing a homogeneous medium for the reaction.
-
-
Catalyst Addition: To the solution from Step 1, cautiously add 3-4 drops of concentrated sulfuric acid. Swirl the flask gently to mix. This acidic solution is often referred to as Brady's reagent.
-
Rationale: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the 3-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.
-
-
Aldehyde Addition: In a separate test tube, dissolve 0.1 mL of 3-fluorobenzaldehyde in 2 mL of ethanol. Add this solution dropwise to the acidic dinitrophenylhydrazine-d3 solution while stirring.
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Reaction and Precipitation: Upon addition of the aldehyde, a colored precipitate (typically yellow, orange, or red) of the dinitrophenylhydrazone should form almost immediately. Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.
-
Rationale: Hydrazone derivatives are generally poorly soluble in alcoholic solvents, leading to their precipitation upon formation, which drives the reaction to completion according to Le Châtelier's principle.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions (2-3 mL each) of cold ethanol.
-
Rationale: Washing with cold solvent removes any unreacted starting materials and soluble impurities without significantly dissolving the desired product.
-
-
Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but precipitates as pure crystals upon cooling, leaving impurities behind in the solution.
-
-
Drying and Storage: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. Store the final product in a labeled, sealed vial at 2-8°C.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Characterization
The identity and purity of the synthesized product must be confirmed.
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Mass Spectrometry (MS): ESI-MS analysis should confirm the molecular ion peak corresponding to the deuterated molecular weight (~307.25 m/z for [M+H]⁺). The mass difference of +3 Da compared to the unlabeled analogue is the key indicator of successful deuteration.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the hydrazone and the fluorobenzaldehyde aromatic protons. Crucially, the signals corresponding to the protons at positions 3, 5, and 6 of the dinitrophenyl ring will be absent or significantly diminished, confirming the location of the deuterium labels.
Application in Quantitative Analysis
The primary application of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is as an internal standard for the quantification of its unlabeled analogue or other similar aldehyde-DNPH derivatives.[2][12]
Principle of Isotope Dilution Mass Spectrometry (IDMS): IDMS is a gold-standard quantitative method. A known amount of the stable isotope-labeled standard (the "spike") is added to the sample at the earliest stage of analysis.[13] The standard and the native analyte are assumed to behave identically through extraction, cleanup, and derivatization steps. Any sample loss during this process will affect both the analyte and the standard equally.
In the final MS analysis, the instrument detects two distinct molecular ions: one for the native analyte and one for the mass-shifted internal standard. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte and is used to calculate its exact quantity by comparing it to a calibration curve. This method corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise results.
Logical Workflow for IDMS Application
Caption: Use of the labeled standard in Isotope Dilution MS.
Safety and Handling
Proper handling of the compound and its precursors is essential for laboratory safety.
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3-Fluorobenzaldehyde (Precursor): This is a flammable liquid and vapor.[10][14] It causes skin irritation and may cause respiratory irritation.[14][15] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[15] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[10]
-
2,4-Dinitrophenylhydrazine (Precursor): This compound is a flammable solid and is harmful if swallowed. Critically, it is an explosive when dry and is typically supplied wetted with water or another phlegmatizer to reduce the risk of explosion. It must be kept away from heat and sources of ignition.
-
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 (Product): While a specific safety data sheet for the deuterated compound is not widely available, it should be handled with the same precautions as its non-labeled analogue and other dinitrophenylhydrazone derivatives. Assume it is harmful if swallowed and handle it as a flammable solid. Avoid creating dust. Always wear appropriate PPE.
Conclusion
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a highly specialized chemical tool designed for high-precision analytical applications. Its utility as an internal standard in isotope dilution mass spectrometry provides a robust method for the accurate quantification of carbonyl compounds in complex matrices, a critical task in drug development, environmental monitoring, and food safety. Understanding its synthesis, properties, and the principles behind its application allows researchers to leverage this standard to its full potential, ensuring the generation of reliable and defensible scientific data.
References
-
Pharmaffiliates. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3. [Link]
-
ResearchGate. Deuterium-labeled (a) and non-deuterium-labeled (b) ESI-MS2 spectra of compound 2. [Link]
-
Wikipedia. Fluorobenzaldehyde. [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]
-
SLS Ireland. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. [Link]
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
-
European Patent Office. EP 0289942 B1 - Process for producing fluorobenzaldehydes. [Link]
-
Macmillan Group, Princeton University. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Miyagi, M., Kiesel, E., & Neum, K. (2020). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]
Sources
- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 [smolecule.com]
- 4. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 [lgcstandards.com]
- 5. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]
- 6. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 [cymitquimica.com]
- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 间氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
